Superior In Vivo Efficacy in Chagas Disease Model: 5-Fold Dose Reduction vs. Benznidazole
In a murine model of acute T. cruzi infection, compound 11 (3'-piperazine-6-BIO) demonstrated the best in vivo efficacy among 69 indirubin analogs tested, achieving 94.5% reduction in blood parasitemia at day 12 post-infection (dpi) with only 1/6 mortality, administered at a dose of 20 mg/kg. This efficacy was achieved at a dose five times lower than the reference drug benznidazole, which required 100 mg/kg to produce comparable effects [1]. No other indirubin analog in the study (including unmodified 6-BIO analogs 10 and 17) matched this combination of high parasitemia reduction and low mortality at reduced dosing.
| Evidence Dimension | In vivo anti-T. cruzi efficacy (blood parasitemia reduction, mortality, dose) |
|---|---|
| Target Compound Data | 3'-piperazine-6-BIO (Compound 11): 94.5% parasitemia reduction, 1/6 mortality, 20 mg/kg dose |
| Comparator Or Baseline | Benznidazole (reference drug): 100 mg/kg dose required for comparable efficacy |
| Quantified Difference | 5-fold dose reduction (20 mg/kg vs 100 mg/kg) while maintaining superior or equivalent efficacy |
| Conditions | Mouse model of acute T. cruzi infection (Y strain), intraperitoneal administration, 5-day treatment regimen, assessment at 12 dpi |
Why This Matters
This 5-fold dose reduction translates to improved therapeutic index and lower potential toxicity, making 3'-piperazine-6-BIO a more attractive lead candidate for Chagas disease drug development compared to benznidazole or other indirubins lacking this level of in vivo validation.
- [1] Efstathiou A, et al. Indirubin derivatives are potent and selective anti-Trypanosoma cruzi agents. Virulence. 2018;9(1):1658-1668. Compound 11 (3'piperazine-6-BIO) displayed the best in vivo efficacy (1/6 mortality, 94.5% blood parasitaemia reduction, 12 dpi) at a dose five times reduced over the reference drug benznidazole (20 mg/kg vs 100 mg/kg). View Source
